4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
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Overview
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is a complex organic compound with the molecular formula C31H24ClNO6 and a molecular weight of 541.993 g/mol . This compound is notable for its intricate structure, which includes a benzo[c]chromen core, a benzyloxycarbonyl group, and a chlorophenyl propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl and chlorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate, including:
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-{[(benzyloxy)carbonyl]amino}propanoate
- 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}propanoate
- 6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C31H24ClNO6 |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C31H24ClNO6/c1-19-27(16-15-24-23-9-5-6-10-25(23)29(34)39-28(19)24)38-30(35)26(17-20-11-13-22(32)14-12-20)33-31(36)37-18-21-7-3-2-4-8-21/h2-16,26H,17-18H2,1H3,(H,33,36) |
InChI Key |
XWULBCFPMTYLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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